molecular formula C22H24N4O5 B15187436 (E)-1,3-Diallyl-8-(3,4,5-trimethoxystyryl)xanthine CAS No. 142665-35-8

(E)-1,3-Diallyl-8-(3,4,5-trimethoxystyryl)xanthine

Cat. No.: B15187436
CAS No.: 142665-35-8
M. Wt: 424.4 g/mol
InChI Key: LNFUGNKOYHGRML-CMDGGOBGSA-N
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Description

(E)-1,3-Diallyl-8-(3,4,5-trimethoxystyryl)xanthine is a synthetic xanthine derivative. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects, particularly in the central nervous system. This compound is of interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,3-Diallyl-8-(3,4,5-trimethoxystyryl)xanthine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as xanthine derivatives and trimethoxystyrene.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce the styryl group.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a pure compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-1,3-Diallyl-8-(3,4,5-trimethoxystyryl)xanthine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

(E)-1,3-Diallyl-8-(3,4,5-trimethoxystyryl)xanthine has several scientific research applications:

    Chemistry: It is used as a probe in studying the reactivity and mechanisms of xanthine derivatives.

    Biology: The compound is investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (E)-1,3-Diallyl-8-(3,4,5-trimethoxystyryl)xanthine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or bind to receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diallyl-8-(3,4,5-trimethoxystyryl)xanthine: A similar compound with slight structural variations.

    1,3-Dipropyl-8-cyclopentylxanthine: Another xanthine derivative with different substituents.

Uniqueness

(E)-1,3-Diallyl-8-(3,4,5-trimethoxystyryl)xanthine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethoxystyryl group contributes to its reactivity and potential interactions with biological targets, setting it apart from other xanthine derivatives.

Properties

CAS No.

142665-35-8

Molecular Formula

C22H24N4O5

Molecular Weight

424.4 g/mol

IUPAC Name

1,3-bis(prop-2-enyl)-8-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-7H-purine-2,6-dione

InChI

InChI=1S/C22H24N4O5/c1-6-10-25-20-18(21(27)26(11-7-2)22(25)28)23-17(24-20)9-8-14-12-15(29-3)19(31-5)16(13-14)30-4/h6-9,12-13H,1-2,10-11H2,3-5H3,(H,23,24)/b9-8+

InChI Key

LNFUGNKOYHGRML-CMDGGOBGSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C2=NC3=C(N2)C(=O)N(C(=O)N3CC=C)CC=C

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC2=NC3=C(N2)C(=O)N(C(=O)N3CC=C)CC=C

Origin of Product

United States

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